molecular formula C3H4ClN3O2S B11911086 5-Amino-1,3,4-thiadiazole-2-carboxylic acid hydrochloride

5-Amino-1,3,4-thiadiazole-2-carboxylic acid hydrochloride

Cat. No.: B11911086
M. Wt: 181.60 g/mol
InChI Key: IOLOMLPLVWIKOZ-UHFFFAOYSA-N
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Description

5-Amino-1,3,4-thiadiazole-2-carboxylic acid hydrochloride is a heterocyclic compound containing sulfur and nitrogen atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid hydrochloride typically involves the reaction of thiourea with ethyl 4-bromo-3-oxopentanoate in ethanol, followed by cyclization to form the thiadiazole ring . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3,4-thiadiazole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1,3,4-thiadiazole-2-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse range of applications make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C3H4ClN3O2S

Molecular Weight

181.60 g/mol

IUPAC Name

5-amino-1,3,4-thiadiazole-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C3H3N3O2S.ClH/c4-3-6-5-1(9-3)2(7)8;/h(H2,4,6)(H,7,8);1H

InChI Key

IOLOMLPLVWIKOZ-UHFFFAOYSA-N

Canonical SMILES

C1(=NN=C(S1)N)C(=O)O.Cl

Origin of Product

United States

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